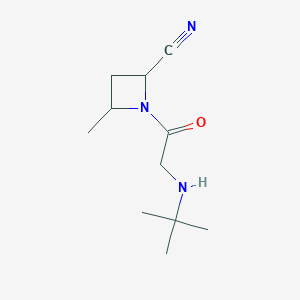
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile is a complex organic compound that features a tert-butylamino group, an acetyl group, and a carbonitrile group attached to a four-membered azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile can be achieved through several methodsThe reaction conditions typically require the use of catalysts such as Cu(OTf)2 and may be conducted under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
化学反応の分析
Types of Reactions
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other nitrogen-containing derivatives.
科学的研究の応用
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be utilized in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: It can be employed in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The acetyl and carbonitrile groups can also play a role in the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Similar compounds to 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile include:
tert-Butyl acetate: A colorless flammable liquid used as a solvent in various industrial applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the presence of the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
1-[2-(tert-butylamino)acetyl]-4-methylazetidine-2-carbonitrile |
InChI |
InChI=1S/C11H19N3O/c1-8-5-9(6-12)14(8)10(15)7-13-11(2,3)4/h8-9,13H,5,7H2,1-4H3 |
InChIキー |
VKHQBYOHAGNXEC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N1C(=O)CNC(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


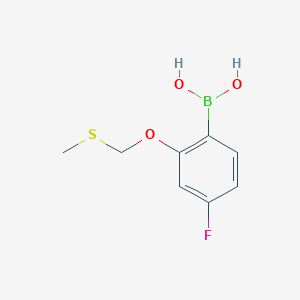
![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
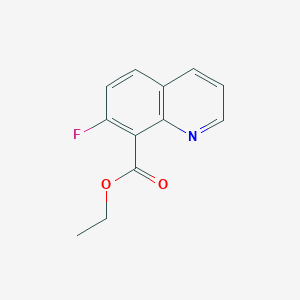
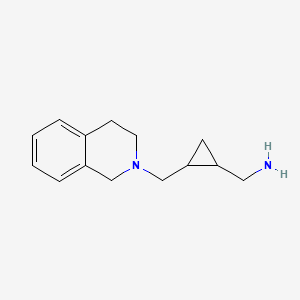
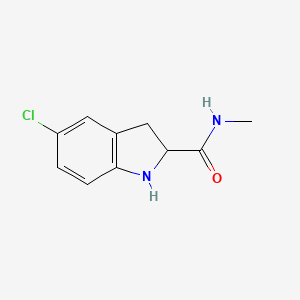
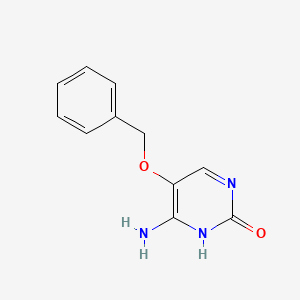

![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)

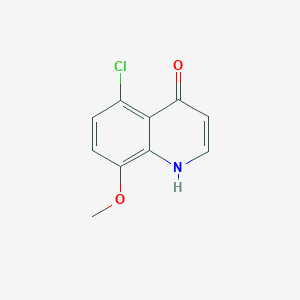
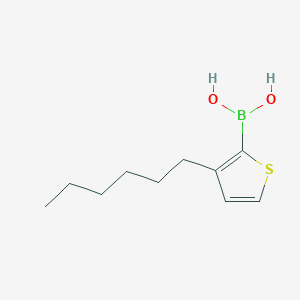

![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
